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molecular formula C10H11NO5 B8414548 Methyl 3-methoxymethyl-2-nitrobenzoate

Methyl 3-methoxymethyl-2-nitrobenzoate

Cat. No. B8414548
M. Wt: 225.20 g/mol
InChI Key: DIAPHJUVXVZPIF-UHFFFAOYSA-N
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Patent
US07345049B2

Procedure details

Methanol solution (4.7 mL) of sodium methoxide (197 mg) was added dropwise into the mixture of methyl 3-bromomethyl-2-nitrobenzoate (1 g) and methanol (7 mL) under heating and refluxing. Two minutes later, the mixture was cooled down with ice and 1.82 mL of 4M hydrogen chloride dioxane solution was added dropwise thereto. After removing the solvent, diethylether and water were added and the organic layer thereof was dried over sodium sulfate. After removing the solvent, the obtained residue was purified with silica gel column chromatography to obtain 621 mg of methyl 3-methoxymethyl-2-nitrobenzoate.
Quantity
1.82 mL
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
197 mg
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Two
Quantity
4.7 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O-].[Na+].Br[CH2:5][C:6]1[C:7]([N+:16]([O-:18])=[O:17])=[C:8]([CH:13]=[CH:14][CH:15]=1)[C:9]([O:11][CH3:12])=[O:10].[O:19]1CCOC[CH2:20]1.Cl>CO>[CH3:20][O:19][CH2:5][C:6]1[C:7]([N+:16]([O-:18])=[O:17])=[C:8]([CH:13]=[CH:14][CH:15]=1)[C:9]([O:11][CH3:12])=[O:10] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
1.82 mL
Type
reactant
Smiles
O1CCOCC1.Cl
Step Two
Name
sodium methoxide
Quantity
197 mg
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
1 g
Type
reactant
Smiles
BrCC=1C(=C(C(=O)OC)C=CC1)[N+](=O)[O-]
Name
Quantity
7 mL
Type
solvent
Smiles
CO
Name
Quantity
4.7 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under heating
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
After removing the solvent, diethylether and water
ADDITION
Type
ADDITION
Details
were added
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer thereof was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
After removing the solvent
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified with silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
COCC=1C(=C(C(=O)OC)C=CC1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 621 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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